molecular formula C7H8OS B081800 2-Propionylthiophene CAS No. 13679-75-9

2-Propionylthiophene

Cat. No.: B081800
CAS No.: 13679-75-9
M. Wt: 140.2 g/mol
InChI Key: MFPZQZZWAMAHOY-UHFFFAOYSA-N
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Description

2-Propionylthiophene, also known as 1-(2-thienyl)-1-propanone, is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, where a propionyl group is attached at the second position of the thiophene ring. This compound is a colorless to pale brown liquid with a distinct odor and is used in various chemical applications .

Mechanism of Action

Target of Action

Compounds with a thiazole ring, which is similar to the thiophene ring in 1-(2-thienyl)-1-propanone, have been found to exhibit diverse biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, 7-(2-Thienyl)-7-Deazaadenosine (AB61) has been found to be incorporated into both DNA and RNA, preferentially as a ribonucleotide . It affects DNA damage pathways and protein translation/folding machinery .

Biochemical Pathways

Biotin analogs such as 5-(2-thienyl) valeric acid (tva) have been used for rapid screening of strains with higher biotin production . Biotin is a coenzyme in carboxylation reactions, crucial for the natural growth, development, and overall well-being of both humans and animals .

Pharmacokinetics

A related compound, [3h]1-[1-(2-thienyl)cyclohexyl]piperidine (tcp), has been studied in sprague-dawley rats . The average elimination half-life was found to be 2.1 hours . The average distribution volumes were 27, 15.6, and 5.6 liters/kg for V beta, Vss, and Vc, respectively . Total body and renal clearance values were 132 and 1.1 ml/min/kg, respectively .

Result of Action

For example, 7-(2-Thienyl)-7-Deazaadenosine (AB61) showed nanomolar cytotoxic activities against various cancer cell lines .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Analysis

Biochemical Properties

Compounds with a thiophene ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties

Cellular Effects

The cellular effects of 1-(2-Thienyl)-1-propanone are not well-documented. Compounds with similar structures have been shown to influence various cellular processes. For instance, some thiophene derivatives have demonstrated cytotoxic activity on human tumor cell lines

Molecular Mechanism

The molecular mechanism of action of 1-(2-Thienyl)-1-propanone is not well-established. It is known that thiophene derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propionylthiophene can be synthesized through the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Propionylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: 2-Bromo-2-propionylthiophene, 2-nitro-2-propionylthiophene.

    Oxidation: this compound sulfoxide, this compound sulfone.

    Reduction: this compound alcohol.

Scientific Research Applications

2-Propionylthiophene is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-Propionylthiophene is unique due to its specific propionyl group, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable in specific synthetic and research contexts .

Properties

IUPAC Name

1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPZQZZWAMAHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159933
Record name 1-(2-Thienyl)propan-1-one
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

107.00 °C. @ 11.00 mm Hg
Record name 2-Propanoylthiophene
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CAS No.

13679-75-9
Record name 1-(2-Thienyl)-1-propanone
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Record name 2-Propionylthiophene
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Record name 2-Propionylthiophene
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Record name 1-(2-Thienyl)propan-1-one
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Record name 1-(2-thienyl)propan-1-one
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Record name 2-PROPIONYLTHIOPHENE
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Record name 2-Propanoylthiophene
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Melting Point

57.00 °C. @ 760.00 mm Hg
Record name 2-Propanoylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033159
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It was observed that the substrate N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine undergoes an elimination reaction (yielding, e.g., 1-(thiophen-2-yl)prop-2-en-1-one) at pH 8 which may be followed by enzymatic reduction to provide a number of additional products, e.g. 1-(thiophen-2-yl)propan-1-one, 1-(thiophen-2-yl)propan-1-ol, and 1-(thiophen-2-yl)prop-2-en-1-ol. However, a high concentration of isopropanol (>75%) reduces elimination and raising the pH to the 9 to 11 ranges obviates the elimination reaction
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Synthesis routes and methods II

Procedure details

The procedure for the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of tin tetrachloride is as follows. Tin tetrachloride (630 mg, 2.4 mmol) was added slowly to perfluorohexanes (FC-72, 3 mL) in a test tube (14 mm×105 mm) and then a mixed benzene solution (3 mL) of thiophene (168 mg, 2.0 mmol) and propionyl chloride (185 mg, 2.0 mmol) was slowly poured into the test tube. The tin tetrachloride layer in the bottom was stirred gently so as not to mix the three phases. which disappeared after 3 h. The benzene layer was decanted, washed with 10% HCl and H2O, dried over MgSO4, and concentrated. The residue was purified by short column chromatography (10 mm×40 mm) on silica gel with benzene to give 2-propionylthiophene in 71 % yield (200 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2-Propionylthiophene and does it always maintain a planar conformation?

A: this compound consists of a thiophene ring with a propionyl group attached at the second position. While the thiophene ring itself is planar, the planarity of the entire molecule has been a subject of debate. Quantum chemical calculations at the MP2 level of theory suggested that the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring plane. This non-planar conformation was confirmed experimentally through microwave spectroscopy and analysis of isotopic substitutions. []

Q2: What are the key spectroscopic data points for characterizing this compound?

A: Microwave spectroscopy has been instrumental in characterizing this compound. This technique allowed for the precise determination of its rotational constants and quartic centrifugal distortion constants, providing valuable insights into its molecular geometry. [] Additionally, techniques like NMR and IR spectroscopy can be employed to further elucidate its structural features.

Q3: Have any computational chemistry studies been conducted on this compound?

A: Yes, computational studies employing the MP2 level of theory have been used to investigate the conformational preferences of this compound. These calculations indicated a slight tilt of the ethyl group in the propionyl moiety with respect to the thiophene ring plane, suggesting a non-planar conformation. []

Q4: Is this compound utilized as a building block in the synthesis of other compounds?

A: Yes, this compound serves as a starting material in the synthesis of various compounds. For instance, it is used in the preparation of Schiff bases when reacted with S-benzyldithiocarbazate (SBDTC) and S-methyldithiocarbazate (SMDTC) in the presence of ethanol. [] Additionally, its reduction with sodium borohydride leads to the formation of racemic 3-chloro-1-(2-thienyl)-1-propanol, a crucial intermediate in the synthesis of Duloxetine, an antidepressant drug. []

Q5: How is the chirality of Duloxetine intermediates derived from this compound addressed?

A: The racemic 3-chloro-1-(2-thienyl)-1-propanol, obtained from the reduction of this compound, undergoes kinetic resolution using lipase B from Candida antarctica as a catalyst. This enzymatic resolution yields the desired (S)-3-chloro-1-(2-thienyl)-1-propanol, a key chiral building block for Duloxetine synthesis, along with its corresponding (R)-butanoate. []

Q6: Are there alternative synthetic approaches for Duloxetine that involve this compound derivatives?

A: Yes, an alternative approach utilizes (S,S)-TsDPEN-Ru complex as a catalyst in an asymmetric transfer hydrogenation reaction. This method, employing formic acid and triethylamine, effectively converts β-amino ketones containing electron-withdrawing groups into their corresponding (S)-γ-aminoalcohols. This strategy offers a valuable route to Duloxetine with high enantiomeric excess. []

Q7: What are the potential applications of the Schiff bases derived from this compound?

A: Schiff bases synthesized from this compound and dithiocarbazates have been investigated for their potential biological activities. These activities include cytotoxic effects against various cancer cell lines, such as human ovarian cancer cells (CaOV-3), human breast carcinoma cells (MDA-MB-231), and human liver carcinoma cells (HEP-G2). Additionally, their antimicrobial properties have been evaluated against a panel of bacteria and fungi. []

Q8: Are there any safety concerns regarding the use of this compound as a flavoring agent?

A: The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a flavoring substance. Based on their assessment, which considered factors like structure-activity relationships, dietary intake, and available toxicity data, the panel concluded that this compound, at its estimated levels of dietary intake, does not raise safety concerns. []

Q9: What analytical methods are typically employed to study this compound and its derivatives?

A9: Various analytical techniques are crucial for characterizing and quantifying this compound and its derivatives. These include:

  • Spectroscopy: Microwave spectroscopy is particularly useful for determining molecular geometry and conformational preferences. [] NMR and IR spectroscopy can provide additional structural information.

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